Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dipropylamino)-
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Overview
Description
Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dipropylamino)- is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a pyrrole ring substituted with dimethyl groups and a dipropylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dipropylamino)- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups at the 2 and 5 positions using Friedel-Crafts alkylation.
Attachment of the Dipropylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dipropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they exhibit bioactivity.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dipropylamino)- would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring and dipropylamino group may play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(diethylamino)-
- Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dibutylamino)-
Uniqueness
The uniqueness of Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dipropylamino)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
20627-20-7 |
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Molecular Formula |
C14H25N3O |
Molecular Weight |
251.37 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C14H25N3O/c1-5-9-16(10-6-2)11-14(18)15-17-12(3)7-8-13(17)4/h7-8H,5-6,9-11H2,1-4H3,(H,15,18) |
InChI Key |
SQYOWGNPSZUREF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(=O)NN1C(=CC=C1C)C |
Origin of Product |
United States |
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